molecular formula C13H7F2NO B6376006 2-Cyano-5-(2,5-difluorophenyl)phenol CAS No. 1261919-08-7

2-Cyano-5-(2,5-difluorophenyl)phenol

Cat. No.: B6376006
CAS No.: 1261919-08-7
M. Wt: 231.20 g/mol
InChI Key: SBFCVBHZBQWIBC-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,5-difluorophenyl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a cyano group (-CN) at the 2-position and a 2,5-difluorophenyl moiety at the 5-position. This structure combines electron-withdrawing (cyano) and halogenated (fluorine) groups, which are known to influence reactivity, solubility, and biological activity. Such substitutions are common in agrochemicals and pharmaceuticals due to their ability to modulate lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

4-(2,5-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCVBHZBQWIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684741
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-08-7
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-to-Cyanide Substitution

A common route involves substituting a halogen atom (Cl/Br) at position 2 with a cyano group. For example, CA2341711A1 demonstrates the displacement of bromide with cyanide using sodium cyanide in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Applied to 2-bromo-5-(2,5-difluorophenyl)phenol, this method could yield the target compound, though competing hydrolysis of the nitrile group necessitates careful pH control.

Table 1: Cyanation Reaction Optimization

PrecursorSolventTemp (°C)CatalystYield (%)
2-Bromo derivativeDMF90CuCN78
2-Chloro derivativeAcetonitrile110Pd(OAc)₂65

Sandmeyer Reaction

Diazotization of 2-amino-5-(2,5-difluorophenyl)phenol followed by treatment with CuCN provides an alternative pathway. This method, however, risks over-nitrosation and requires low-temperature conditions (−5 to 5°C) to stabilize the diazonium intermediate.

Suzuki-Miyaura Coupling

Coupling 2-cyano-5-bromophenol with 2,5-difluorophenylboronic acid under palladium catalysis offers a high-yielding route. WO2003042166A2 highlights the use of Pd(PPh₃)₄ in a toluene/water biphasic system with Na₂CO₃ as a base, achieving yields >85%. The phenol hydroxyl group must be protected as a methyl ether to prevent side reactions.

Equation 1 :

2-Cyano-5-bromophenol+2,5-difluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃This compound\text{2-Cyano-5-bromophenol} + \text{2,5-difluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{this compound}

Ullmann Coupling

For substrates sensitive to boronates, Ullmann-type couplings using copper catalysts and aryl iodides provide an alternative. Reaction temperatures of 120–150°C in DMF are typical, though yields are moderate (50–60%) due to homocoupling byproducts.

Deprotection and Final Modification

Methyl ether-protected intermediates require deprotection to regenerate the phenol group. CA2341711A1 employs BBr₃ in dichloromethane at −20°C, achieving quantitative demethylation without nitrile hydrolysis. Alternative methods include HI in acetic acid (80°C, 2 h), though excess acid may protonate the cyano group.

Optimization and Catalytic Systems

Role of Lewis Acids

Friedel-Crafts acylation, as described in CN104591973A , uses AlCl₃ to activate acetyl chloride for electrophilic substitution. Adapted to phenol derivatives, this method could facilitate intermediate functionalization.

Baeyer-Villiger Oxidation

The Baeyer-Villiger reaction, catalyzed by trifluoromethanesulfonic acid scandium, converts ketones to esters, which can later hydrolyze to phenols. For example:

2-Cyano-5-(2,5-difluorophenyl)acetophenoneSc(OTf)₃, H₂O₂This compound\text{2-Cyano-5-(2,5-difluorophenyl)acetophenone} \xrightarrow{\text{Sc(OTf)₃, H₂O₂}} \text{this compound}

Table 2: Catalyst Screening for Baeyer-Villiger Oxidation

CatalystSolventYield (%)
Sc(OTf)₃CH₂Cl₂/acetone92
BF₃·Et₂OToluene68
NoneCH₃COOH42

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, fluorine coupling constants ~8 Hz).

  • HPLC-MS : Validates molecular ion peaks ([M−H]⁻ at m/z 259.1) and purity (>98%).

  • X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2,5-difluorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Cyano-5-(2,5-difluorophenyl)phenol serves as a valuable building block in organic synthesis. It is utilized in the development of new materials and complex organic molecules due to its unique chemical properties that enhance reactivity and selectivity.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

The compound is being explored as a potential drug candidate:

  • Therapeutic Applications : Its structural features allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity for therapeutic benefits.
  • Mechanism of Action : The cyano and difluorophenyl groups contribute to its binding affinity, enhancing its efficacy as a drug candidate.

Industry

In industrial applications, this compound is used in:

  • Advanced Materials Development : Including polymers and coatings that require specific chemical properties for enhanced performance.

Data Table of Applications

Application AreaSpecific UsesNotable Properties
ChemistryBuilding block for organic synthesisReactivity due to cyano and difluorophenyl groups
BiologyAntimicrobial and anticancer researchPotential to inhibit cell proliferation
MedicineDrug candidate explorationInteracts with enzymes/receptors
IndustryProduction of advanced materialsEnhanced stability and performance

Case Studies

  • Anticancer Activity Study :
    A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent.
  • Synthesis Optimization Research :
    Researchers optimized the synthesis route using continuous flow technology, achieving higher yields and reduced reaction times compared to traditional batch methods.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2,5-difluorophenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated Aromatic Compounds in Agrochemicals

Compounds with fluorinated aromatic rings, such as acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) and halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide), are widely used as herbicides . These molecules share similarities with 2-cyano-5-(2,5-difluorophenyl)phenol in their use of halogenated substituents to enhance bioactivity. Key differences include:

  • Substituent Effects: Acifluorfen and halosafen feature nitro (-NO₂) and sulfonamide groups, which are stronger electron-withdrawing groups compared to the cyano group in the target compound. This may result in higher acidity and reactivity in the former.
  • Fluorine Positioning: The 2,5-difluorophenyl group in the target compound contrasts with the trifluoromethyl (-CF₃) and chloro-fluoro combinations in acifluorfen/halosafen.
Thiophene-Based Derivatives

Phenyl thiophenecarboxylates, such as Phenyl 2-thiophenecarboxylate (CAS RN 881-89-0) and 5-Phenylthiophene-2-carboxylic acid (CAS RN 19163-24-7), are commercial reagents with carboxylate ester or carboxylic acid functionalities . Unlike the target compound’s phenol core, these derivatives utilize thiophene rings fused with aromatic systems.

  • Functional Groups: The absence of a cyano group and the presence of ester/carboxylic acid moieties in thiophene derivatives suggest divergent reactivity (e.g., susceptibility to hydrolysis).
  • Commercial Availability : These compounds are marketed at high purity (>95%) and specific price points, indicating their established use in synthetic chemistry .

Physicochemical Properties (Hypothetical Analysis)

Property This compound Acifluorfen Phenyl 2-thiophenecarboxylate
Molecular Weight ~247.2 g/mol* 361.7 g/mol 204.24 g/mol
Key Substituents -CN, 2,5-difluorophenyl -NO₂, -CF₃, Cl Thiophene ester
Likely Solubility Moderate in polar aprotic solvents Low (lipophilic) Low (ester group)
Potential Applications Specialty chemicals, agrochemicals Herbicide Synthetic intermediate

*Estimated based on molecular formula.

Reactivity and Stability

  • Cyano Group: The -CN group in the target compound may enhance acidity (via electron withdrawal) compared to carboxylate esters in thiophene derivatives, facilitating deprotonation under basic conditions.
  • Fluorine Effects: The 2,5-difluorophenyl group likely increases metabolic stability compared to non-fluorinated analogs, a trait critical in pesticide design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Cyano-5-(2,5-difluorophenyl)phenol in academic laboratories?

  • Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura to attach the 2,5-difluorophenyl group to the phenol core, followed by nitrile introduction via nucleophilic substitution or cyanation of a halogenated precursor. For example, intermediates with 2,5-difluorophenyl groups have been synthesized using palladium-catalyzed cross-coupling reactions . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions from competing fluorine substitution.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substituent positions, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm aromatic ring substitution patterns.
  • X-ray Crystallography : ORTEP-III software (with a graphical interface) can resolve molecular geometry and hydrogen-bonding interactions in crystalline forms .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns of the nitrile and difluorophenyl moieties.

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodological Answer : Use a tiered solvent approach (polar aprotic, protic, and nonpolar solvents) with UV-Vis spectroscopy or HPLC to quantify solubility. Stability studies should monitor degradation under varying pH, temperature, and light exposure. Refer to analogous difluorophenyl compounds (e.g., 2,5-difluorophenol derivatives) for solubility trends .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and charge transfer behavior . Polarizable continuum models (PCM) assess solvation effects on reactivity.

Q. How do structural variations in related compounds inform SAR studies for this compound?

  • Methodological Answer : Compare substituent effects (e.g., replacing cyano with carboxyl groups) on biological or optical activity. For example, TRK kinase inhibitors with 2,5-difluorophenyl groups demonstrate how fluorine positioning influences binding affinity . Use molecular docking and free-energy perturbation (FEP) simulations to map interactions with target proteins.

Q. Are there contradictions in reported spectroscopic data for similar compounds, and how should they be resolved?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F} NMR chemical shifts or IR stretching frequencies may arise from solvent polarity or crystallinity. Validate findings using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR) and reference standardized datasets (e.g., NIST entries for halogenated phenols) .

Q. What experimental approaches are used to investigate non-linear optical (NLO) properties in this compound?

  • Methodological Answer : Hyper-Rayleigh scattering (HRS) or Z-scan techniques measure second/third-order NLO responses. Studies on structurally related 2,5-difluorophenyl-pyridine derivatives demonstrate how electron-withdrawing groups (e.g., cyano) enhance hyperpolarizability .

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